Product packaging for 2-(3-Bromopropoxy)isoindoline-1,3-dione(Cat. No.:CAS No. 5181-36-2)

2-(3-Bromopropoxy)isoindoline-1,3-dione

Cat. No.: B1266953
CAS No.: 5181-36-2
M. Wt: 284.11 g/mol
InChI Key: QCHIILZRVOHYGP-UHFFFAOYSA-N
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Description

Historical Development and Significance of Isoindoline-1,3-dione Scaffolds in Modern Organic Synthesis

The isoindoline-1,3-dione framework, commonly known as phthalimide (B116566), has been a cornerstone of organic synthesis for over a century. Its journey began with the seminal work of Siegmund Gabriel in 1887, who introduced the "Gabriel synthesis" for the formation of primary amines. proprep.comrsc.org This method utilizes the acidic N-H proton of phthalimide to form a nucleophile that reacts with alkyl halides, followed by hydrolysis to release the primary amine. The key advantage of this synthesis is its ability to avoid the over-alkylation common in direct amination of alkyl halides, producing only the desired primary amines. proprep.com

Beyond this classical application, the phthalimide scaffold has proven to be exceptionally versatile. acs.org Its derivatives are integral to medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. acgpubs.orgnih.govmdpi.com The rigid, aromatic structure of the phthalimide ring allows it to interact with biological targets, such as the peripheral anionic site of acetylcholinesterase. nih.gov In materials science, phthalimides are used in the synthesis of polymers, dyes, and organic materials with useful nonlinear optical (NLO) properties stemming from their delocalized π-electron systems. acgpubs.orgresearchgate.net More recently, research has highlighted the role of phthalimide as an additive in catalysis, where it can stabilize reactive intermediates and improve reaction efficiency. acs.org The continuous development of new synthetic routes to phthalimides, including metal-catalyzed and metal-free methods, underscores their unabated importance in modern chemistry. rsc.orgacs.org

Table 1: Milestones in the Application of Isoindoline-1,3-dione Scaffolds

YearMilestoneSignificance
1887Gabriel SynthesisEstablished a robust method for synthesizing primary amines from alkyl halides. proprep.comrsc.org
20th CenturyMedicinal Chemistry ApplicationsDerivatives found to possess analgesic, anti-inflammatory, anticonvulsant, and antitumor activities. acgpubs.orgmdpi.com
Late 20th/21st CenturyMaterials ScienceUtilized in the creation of polymers, colorants, and materials with nonlinear optical properties. acgpubs.orgresearchgate.net
2021-PresentAdvanced Synthesis & CatalysisEmployed as enzyme inhibitors, photoredox-active groups, and performance-enhancing additives in coupling reactions. nih.govacs.orgnih.gov

The Strategic Role of Alkyl Bromides in Organic Transformations and Retrosynthetic Analysis

Alkyl bromides are fundamental building blocks in organic synthesis, prized for their versatility as electrophilic intermediates. fiveable.me The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. msu.edu This reactivity is central to nucleophilic substitution reactions (both S_N1 and S_N2 mechanisms), which are foundational for constructing C-O, C-N, and C-S bonds. fiveable.mecaltech.edu Furthermore, alkyl bromides are key substrates in elimination reactions to form alkenes and participate in various metal-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. fiveable.menumberanalytics.com

In the context of retrosynthetic analysis, a strategy for planning complex syntheses by working backward from the target molecule, the alkyl bromide is a critical synthon. wikipedia.orgnumberanalytics.com A disconnection at a C-X bond (where X is a heteroatom) or a C-C bond often leads back to an alkyl bromide as a readily available and reactive starting material. amazonaws.comias.ac.in For example, an ether linkage is retrosynthetically disconnected to an alkoxide nucleophile and an alkyl halide electrophile. amazonaws.com Similarly, the Gabriel synthesis disconnects a primary amine back to the phthalimide anion and an alkyl bromide. proprep.com The reliability and predictability of reactions involving alkyl bromides make them one of the most strategically important functional groups for synthetic chemists. fiveable.menumberanalytics.com

Table 2: Key Transformations Involving Alkyl Bromides

Reaction TypeDescriptionExample Reagent(s)
Nucleophilic SubstitutionThe bromide is replaced by a nucleophile to form a new bond. fiveable.meHydroxides (for alcohols), Alkoxides (for ethers), Cyanide (for nitriles), Azides (for azides), Phthalimides (for protected amines). proprep.comwikipedia.org
EliminationA proton is removed from a β-carbon, leading to the formation of an alkene. msu.eduStrong bases (e.g., potassium tert-butoxide).
Grignard ReactionFormation of an organomagnesium reagent for C-C bond formation.Magnesium metal.
Cross-Coupling ReactionsMetal-catalyzed reactions to form C-C or C-heteroatom bonds. caltech.edunumberanalytics.comOrganocuprates (Corey-House), Nickel/Palladium catalysts with organometallic partners. caltech.edu

Theoretical Frameworks for Understanding Reactivity in N-Alkoxyphthalimide Systems

The presence of an oxygen atom between the phthalimide nitrogen and the alkyl chain in 2-(3-Bromopropoxy)isoindoline-1,3-dione fundamentally alters its reactivity compared to its N-alkyl counterparts. N-alkoxyphthalimides are a distinct class of compounds primarily recognized as versatile precursors to oxygen-centered radicals. nih.govresearchgate.net The key to this reactivity lies in the inherent weakness of the N–O bond.

The theoretical framework for understanding this process is based on single-electron transfer (SET). N-alkoxyphthalimides can act as redox-active derivatives of alcohols. researchgate.net Upon single-electron reduction, which can be initiated photochemically (with a photoredox catalyst) or electrochemically, the N–O bond undergoes rapid cleavage. researchgate.netbohrium.com This process releases a neutral alkoxy radical and the stable phthalimide anion.

The phthalimide moiety plays a crucial electronic role. As an electron-withdrawing group, it lowers the reduction potential of the molecule, making the SET process more favorable. rsc.org This contrasts sharply with the reactivity of N-alkylphthalimides, where the N-C bond is significantly stronger and not susceptible to reductive cleavage under similar mild conditions. Instead, reactions involving N-alkylphthalimides typically occur at the alkyl chain (e.g., substitution of the bromine) or involve the entire phthalimide group in reactions like the Gabriel synthesis. proprep.com

Recent research has leveraged this unique N-O bond reactivity. For instance, N-alkoxyphthalimides have been used as nitrogen electrophiles in nickel-catalyzed reductive cross-coupling reactions with alkyl halides to form C-N bonds, a process that complements the traditional Gabriel synthesis by operating under neutral conditions. nih.gov

Table 3: Comparison of Reactivity in Phthalimide Systems

FeatureN-Alkylphthalimide (e.g., 2-(3-Bromopropyl)isoindoline-1,3-dione)N-Alkoxyphthalimide (e.g., this compound)
Primary Reactive Site Carbon of the C-Br bond (electrophilic).N-O bond (susceptible to reduction). researchgate.net
Key Bond Cleavage C-Br bond via substitution/elimination.N-O bond via single-electron reduction. researchgate.netbohrium.com
Primary Intermediate Carbocation or direct substitution product.Alkoxy radical and phthalimide anion. researchgate.net
Typical Reaction Type Nucleophilic substitution (e.g., Gabriel synthesis). proprep.comRadical generation, reductive cross-coupling. nih.govresearchgate.net

Current Research Landscape Pertaining to Phthalimide-Based Synthetic Intermediates

The field of phthalimide chemistry continues to be an active area of research, with new applications and synthetic methods constantly emerging. Current investigations are expanding the utility of these scaffolds far beyond their classical roles.

One major trend is the use of phthalimide derivatives in catalysis. They have been identified as highly effective additives in metallaphotoredox-catalyzed reactions, enhancing efficiency and substrate scope by stabilizing catalytic intermediates. acs.org Phthalimide-based structures are also being developed as a new class of enzyme inhibitors, with recent studies targeting viral proteases like the SARS-CoV-2 papain-like protease (PLpro). nih.gov

The synthesis of novel, complex molecules for medicinal chemistry remains a primary focus. Researchers are designing and synthesizing hybrid molecules that couple the phthalimide scaffold with other pharmacophores, such as N-benzyl pyridinium (B92312) or 1,2,3-triazole units, to create potent inhibitors for targets like acetylcholinesterase in Alzheimer's disease research. nih.govnih.govnih.gov These studies often involve multi-step syntheses where the phthalimide is introduced early and carried through several transformations. nih.gov

Furthermore, innovative synthetic methods for accessing phthalimide derivatives are being developed. These include metal-free protocols, such as denitrogenative cyanation, and electrochemical methods for C-O bond formation, which offer more sustainable and efficient pathways to these valuable compounds. acs.orgacs.org The photophysical properties of phthalimides are also being explored, with research into their fluorescence and ability to participate in photoinduced electron transfer (PET) reactions, opening avenues for their use in photocatalysis and sensing applications. rsc.org

Table 4: Recent Research Highlights for Phthalimide Intermediates (2021-Present)

Research AreaApplication/MethodSignificance
Catalysis Phthalimide as a performance-enhancing additive in Ni-catalyzed decarboxylative arylation. acs.orgImproves reaction yields and minimizes side reactions by stabilizing active nickel species.
Medicinal Chemistry Design of phthalimide-N-benzyl pyridinium hybrids as acetylcholinesterase inhibitors. nih.govnih.govnih.govCreates dual-binding site inhibitors for potential Alzheimer's disease therapy.
Antiviral Research Identification of phthalimide derivatives as inhibitors of SARS-CoV-2 papain-like protease. nih.govEstablishes a new class of potential antiviral agents.
Synthetic Methodology Metal-free synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones. acs.orgProvides an efficient and scalable protocol with high functional group tolerance.
Photoredox Catalysis Use of N-alkoxyphthalimides as precursors for alkoxy radicals in C-C bond formation. researchgate.netLeverages the weak N-O bond for radical generation under mild, light-induced conditions.
Electrochemistry Electrochemically induced C-O coupling of N-hydroxyphthalimide with alkenes. acs.orgOffers a novel, oxidant-free method to synthesize N-alkoxyphthalimides.

Table of Mentioned Chemical Compounds

Common NameSystematic Name
This compoundThis compound
PhthalimideIsoindoline-1,3-dione
Potassium phthalimidePotassium 1,3-dioxoisoindolin-2-ide
1,3-dibromopropane (B121459)1,3-Dibromopropane
2-(3-Bromopropyl)isoindoline-1,3-dione2-(3-Bromopropyl)isoindoline-1,3-dione
N-hydroxyphthalimide (NHPI)2-Hydroxyisoindoline-1,3-dione
Donepezil(±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one
Rivastigmine(S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Meloxicam4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Indomethacin1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid
Celecoxib4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO3 B1266953 2-(3-Bromopropoxy)isoindoline-1,3-dione CAS No. 5181-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromopropoxy)isoindole-1,3-dione
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InChI

InChI=1S/C11H10BrNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHIILZRVOHYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H10BrNO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70295406
Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

284.11 g/mol
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CAS No.

5181-36-2
Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
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Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
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Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
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Record name N-(3-BROMOPROPOXY)PHTHALIMIDE
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Advanced Synthetic Methodologies for 2 3 Bromopropoxy Isoindoline 1,3 Dione

Retrosynthetic Disconnection Strategies for the 2-(3-Bromopropoxy)isoindoline-1,3-dione Architecture

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For the this compound architecture, two primary disconnection strategies emerge.

The most logical and widely employed disconnection occurs at the ether linkage (the C-O bond of the propoxy group). This approach simplifies the molecule into two key synthons: N-Hydroxyphthalimide and a three-carbon electrophilic building block, typically 1,3-dibromopropane (B121459) . This strategy is favored because it utilizes readily available starting materials and relies on well-established alkylation reactions. The forward synthesis involves the O-alkylation of N-hydroxyphthalimide.

A second, alternative disconnection can be envisioned at the N-O bond. This would deconstruct the molecule into a phthaloyl group and a hypothetical O-(3-bromopropyl)hydroxylamine synthon. While mechanistically conceivable, this route is less practical due to the relative instability and limited commercial availability of the substituted hydroxylamine (B1172632) precursor. Therefore, the C-O disconnection represents the most synthetically viable and efficient strategy.

Precursor Synthesis and Functionalization Protocols

The success of the synthesis is fundamentally dependent on the quality and reactivity of its precursors. This section details the preparation of N-hydroxyphthalimide and the considerations for using 1,3-dibromopropane.

Synthesis and Purification of N-Hydroxyphthalimide

N-Hydroxyphthalimide is a crucial nucleophilic precursor in the synthesis of this compound. It is a white to pale yellow crystalline solid, soluble in polar organic solvents. wikipedia.org Several methods have been established for its synthesis, often starting from phthalic anhydride (B1165640).

One common method involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base like sodium carbonate, which, after purification by recrystallization, can produce yields of up to 76%. wikipedia.org Microwave irradiation has been shown to accelerate the reaction between phthalic anhydride and hydroxylamine hydrochloride in pyridine, affording the product in an 81% yield. wikipedia.org Another base-free approach involves heating phthalic anhydride with hydroxylamine phosphate (B84403) to 130 °C, resulting in an 86% yield. wikipedia.org A non-oxidative, one-pot procedure starts from unsubstituted phthalimide (B116566), which is first converted to an N-(tert-butoxycarbonyl) (N-Boc) derivative. This intermediate then reacts with an aqueous solution of hydroxylamine to yield N-hydroxyphthalimide. tandfonline.com

Purification is critical to remove unreacted starting materials and byproducts. A common method involves dissolving the crude product in water by adding a base such as triethylamine (B128534) to form the salt. The solution is then acidified while hot, causing the pure N-hydroxyphthalimide to precipitate. The solid is filtered, washed with water, and dried. chemicalbook.com

Table 1: Selected Synthetic Methods for N-Hydroxyphthalimide

Starting Materials Reagents & Conditions Yield Reference
Phthalic Anhydride, Hydroxylamine Hydrochloride Sodium Carbonate, Heat 76% wikipedia.org
Phthalic Anhydride, Hydroxylamine Hydrochloride Pyridine, Microwave Irradiation 81% wikipedia.org
Phthalic Anhydride, Hydroxylamine Phosphate Heat (130 °C) 86% wikipedia.org

Optimization of 1,3-Dibromopropane Derivatives for Alkylation

1,3-Dibromopropane serves as the electrophilic counterpart in the SN2-type alkylation pathway. The primary challenge in using a di-halogenated alkane is controlling the reaction to favor mono-alkylation over di-substitution, which would result in the unwanted byproduct 1,3-bis(isoindoline-1,3-dionoxy)propane.

The principal optimization strategy is to use a significant molar excess of 1,3-dibromopropane relative to N-hydroxyphthalimide. For the analogous N-alkylation of potassium phthalimide, a three-fold excess of 1,3-dibromopropane was used to achieve a 63.4% yield of the mono-alkylated product. nih.govresearchgate.net This principle of using the dihaloalkane as both reactant and solvent (or in large excess in a separate solvent) shifts the statistical probability of the reaction, ensuring that the nucleophile is more likely to encounter a molecule of 1,3-dibromopropane rather than the already-reacted mono-alkylated product. The purity of the 1,3-dibromopropane is also important to prevent side reactions with other potential nucleophiles or impurities.

Direct O-Alkylation and N-Substitution Pathways

The formation of the ether linkage in this compound is typically achieved through one of two main pathways: the Mitsunobu reaction or a direct SN2-type alkylation.

Mitsunobu Reaction Variants for N-O Bond Formation

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of other functional groups, including esters and ethers, under mild conditions with an inversion of stereochemistry. wikipedia.orgnih.gov In the context of synthesizing the target molecule, this pathway would involve the reaction of 3-bromo-1-propanol (B121458) (the alcohol) with N-hydroxyphthalimide (the nucleophile).

The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then activates the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). Finally, the nucleophile (the N-hydroxyphthalimide anion) displaces the activated oxygen in an SN2 fashion to form the desired N-O bond. organic-chemistry.orgyoutube.com

While highly effective, a drawback of the classic Mitsunobu reaction can be the difficulty in removing the triphenylphosphine oxide and reduced azodicarboxylate byproducts. organic-chemistry.org To address this, various modified reagents have been developed to facilitate easier purification. wikipedia.orgorganic-chemistry.org

Table 2: Key Reagents for the Mitsunobu Reaction

Reagent Type Examples Function
Alcohol 3-Bromo-1-propanol Source of the alkoxy group
Nucleophile N-Hydroxyphthalimide Forms the N-O bond
Phosphine Triphenylphosphine (PPh₃) Activates the azodicarboxylate, reduced to phosphine oxide

SN2-Type Alkylation using Alkyl Halides

Direct O-alkylation of N-hydroxyphthalimide with an alkyl halide is a more straightforward and often higher-yielding approach. This SN2 reaction requires a base to deprotonate the hydroxyl group of N-hydroxyphthalimide, forming the more potent phthalimidoxy nucleophile, which then attacks the electrophilic carbon of the alkyl halide, displacing the bromide.

An improved method for synthesizing N-alkoxyphthalimides utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a dimethylformamide (DMF) solvent at room temperature. bohrium.com This combination has been shown to provide clean reactions, simple work-up procedures, and high yields in short reaction times (0.5-2 hours). bohrium.com The use of a strong, non-nucleophilic base like DBU is advantageous as it efficiently deprotonates the N-hydroxyphthalimide without competing in the alkylation reaction itself. The reaction mixture is typically poured into a cold dilute acid solution to precipitate the product, which can then be collected by filtration and purified by recrystallization. bohrium.com This method represents a highly efficient and scalable route to N-alkoxyphthalimides, including this compound.

Phase-Transfer Catalysis in N-Alkylation Reactions

Phase-transfer catalysis (PTC) offers a highly efficient and green alternative for the synthesis of N-alkoxyphthalimides, including this compound. This methodology is particularly advantageous for reactions involving a water-soluble nucleophile (like the deprotonated N-hydroxyphthalimide) and an organic-soluble electrophile (1,3-dibromopropane), facilitating the reaction between two immiscible phases. acsgcipr.org

The process involves the O-alkylation of the N-hydroxyphthalimide salt in a biphasic system, typically consisting of an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of an inorganic base (e.g., potassium hydroxide, potassium carbonate). A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), is essential to the reaction. nih.gov The catalyst's lipophilic cation pairs with the N-hydroxyphthalimide anion, transporting it from the aqueous phase into the organic phase. acsgcipr.org In the organic phase, the now-solubilized nucleophile reacts with 1,3-dibromopropane. Using an excess of 1,3-dibromopropane can favor the mono-alkylation product and minimize the formation of the bis-phthalimide diether.

The use of PTC can lead to faster reaction rates, milder reaction conditions, reduced usage of hazardous organic solvents, and simplified work-up procedures compared to homogeneous reactions in polar aprotic solvents like DMF. bohrium.comrsc.org For ambident anions like deprotonated phenols, anhydrous or water-starved PTC systems have been shown to favor O-alkylation over C-alkylation, a principle that is relevant for ensuring the desired N-O bond formation. phasetransfercatalysis.com

Table 1: Representative Components for PTC Synthesis of this compound

Component Function Example Rationale / Reference
Starting Material Nucleophile Precursor N-Hydroxyphthalimide Source of the isoindoline-1,3-dione moiety.
Reagent Alkylating Agent 1,3-Dibromopropane Provides the 3-bromopropoxy side chain.
Catalyst Phase-Transfer Agent Tetrabutylammonium Bromide (TBAB) Transports nucleophile to the organic phase. nih.gov
Base Deprotonating Agent Potassium Carbonate (K₂CO₃) / Potassium Hydroxide (KOH) Generates the active nucleophile in the aqueous phase. acsgcipr.orgnih.gov
Organic Solvent Reaction Medium Toluene Dissolves the electrophile and catalyst-anion pair. nih.gov
Aqueous Solvent Base Medium Water Dissolves the base and the nucleophile salt. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of this compound, green approaches aim to reduce waste, eliminate hazardous solvents, lower energy consumption, and improve atom economy.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. For the preparation of isoindoline-1,3-dione derivatives, solventless methods have been successfully developed. researchgate.net

A potential solvent-free approach for synthesizing this compound involves the mechanical grinding of solid reactants at room temperature. In this scenario, N-hydroxyphthalimide, a solid inorganic base (e.g., potassium carbonate), and a catalytic amount of a phase-transfer catalyst would be ground together with the liquid alkylating agent, 1,3-dibromopropane. The mechanical energy from grinding can initiate the reaction, often leading to shorter reaction times and a simplified work-up, which may only require washing the solid crude product to remove unreacted starting materials and the catalyst.

The application of non-conventional energy sources like microwave irradiation and ultrasound can dramatically enhance reaction rates, improve yields, and promote cleaner reactions.

Ultrasound-assisted synthesis has been successfully employed for the alkylation of N-hydroxyphthalimide in DMSO using potassium carbonate, affording N-alkoxyphthalimides in high yields (64-99%) under milder conditions and with shorter reaction times compared to conventional heating. researchgate.net The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, which accelerates mass transfer and reaction rates.

Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction time from hours to minutes and improved product yields. nih.govbeilstein-journals.org The synthesis of this compound could be performed efficiently in a dedicated microwave reactor by heating a mixture of N-hydroxyphthalimide, 1,3-dibromopropane, and a base (like DBU or K₂CO₃) in a minimal amount of a high-boiling point polar solvent such as DMF or DMSO.

Table 2: Comparison of Conventional vs. Energy-Assisted Synthetic Methods

Method Typical Conditions Advantages Disadvantages
Conventional Heating Reflux in DMF/Toluene for several hours Well-established, simple setup Long reaction times, high energy consumption, potential side reactions
Ultrasound Sonication in DMSO at moderate temperature for < 1 hour Shorter reaction time, higher yields, milder conditions. researchgate.net Requires specialized sonication equipment
Microwave Irradiation in a sealed vessel for 5-15 minutes Extremely rapid heating, significantly reduced reaction time, high yields. nih.gov Requires a dedicated microwave reactor

Beyond phase-transfer catalysis, research has focused on developing novel catalytic systems that offer greater efficiency and broader substrate scope for forming N-alkoxyphthalimides. These advanced protocols often operate under mild, metal-free conditions.

One innovative strategy is the PIDA (phenyliodine diacetate)-mediated cross-dehydrogenative coupling (CDC) reaction. nih.govrsc.orgsemanticscholar.org This catalyst-free method allows for the direct functionalization of C(sp³)–H bonds. For example, aryl ketones can be coupled with N-hydroxyphthalimide in the presence of PIDA to yield N-alkoxyphthalimide products in good yields. nih.govrsc.org While not a direct alkylation with a bromo-alkane, this demonstrates a modern catalytic approach to forming the N-O-C bond.

Another emergent technique is electrochemically induced synthesis. A recently developed process enables the cross-dehydrogenative C–O coupling of N-hydroxyphthalimide with alkenes in a simple undivided electrochemical cell, avoiding external catalysts and oxidants. acs.org This method relies on the generation of the phthalimide-N-oxyl (PINO) radical, which then reacts to form the N-alkoxyphthalimide product. These cutting-edge catalytic strategies highlight the ongoing efforts to create more efficient and sustainable pathways for this class of compounds.

Methodologies for Purity Assessment and Structural Confirmation in Synthetic Research

Ensuring the purity and confirming the structure of the synthesized this compound is a critical final step in the research and development process. This is accomplished through a combination of separation and analytical techniques.

After the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, the catalyst, and potential byproducts. Advanced chromatographic techniques are employed for both the purification of the product and the analytical determination of its purity.

Flash Column Chromatography is the standard preparative method for purifying N-alkoxyphthalimides on a laboratory scale. bohrium.commdpi.com This technique utilizes a glass column packed with a stationary phase, most commonly silica (B1680970) gel. youtube.com The crude mixture is loaded onto the top of the column, and a mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column under positive pressure. mdpi.comyoutube.com Compounds separate based on their differing polarities; the less polar components elute faster while more polar components are retained longer on the polar silica gel. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified compound. youtube.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final product with high precision. rsc.org For compounds like isoindoline-1,3-dione derivatives, a reverse-phase HPLC setup is common. ambeed.com This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase (e.g., a gradient of water and acetonitrile). The sample is injected into the system, and its components are separated based on their hydrophobicity. A detector (e.g., UV-Vis) measures the concentration of each component as it elutes, generating a chromatogram where the area of each peak corresponds to the relative amount of that substance in the mixture. This allows for a quantitative assessment of purity. When coupled with a mass spectrometer (LC-MS), this technique can also provide structural confirmation by determining the molecular weight of the eluting components. ambeed.com

Table 3: Chromatographic Techniques for this compound

Technique Purpose Stationary Phase Typical Mobile Phase Principle of Separation
Thin-Layer Chromatography (TLC) Reaction Monitoring, Fraction Analysis Silica Gel on Plate Hexane/Ethyl Acetate Polarity
Flash Column Chromatography Preparative Purification Silica Gel Hexane/Ethyl Acetate Gradient Polarity
High-Performance Liquid Chromatography (HPLC) Analytical Purity Assessment C18 (Reverse-Phase) Water/Acetonitrile Gradient Hydrophobicity
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity Assessment & Structural ID C18 (Reverse-Phase) Water/Acetonitrile Gradient Hydrophobicity & Mass-to-Charge Ratio

Spectroscopic Characterization Methods in Mechanistic Studies (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are crucial for the structural elucidation and purity assessment of this compound. These techniques provide detailed information about the molecular framework and functional groups present, which is essential for confirming the successful synthesis and for mechanistic investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for characterizing the molecular structure. The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the phthalimide group, as well as distinct signals for the methylene (B1212753) protons of the propoxy chain. The chemical shifts and coupling patterns of the propoxy protons (-O-CH₂-CH₂-CH₂-Br) would be key indicators of the structure. For instance, the methylene group attached to the oxygen would be the most deshielded, followed by the methylene group attached to the bromine atom, and finally the central methylene group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of this compound is expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups of the imide function. Other significant peaks would include those for the C-N stretching, C-O stretching of the ether linkage, and the C-Br stretching vibration. The presence and position of these bands help confirm the integrity of the phthalimide ring and the propoxy-bromide chain.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 284.11 g/mol (for the isotopes ⁷⁹Br and ¹²C). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Spectroscopic Data Summary
Technique Expected Key Features
¹H NMRSignals for aromatic protons (phthalimide), distinct multiplets for -O-CH₂-, -CH₂-, and -CH₂-Br protons.
¹³C NMRResonances for carbonyl carbons, aromatic carbons, and the three distinct carbons of the propoxy chain.
IR (Infrared)Strong C=O stretching bands (imide), C-N stretching, C-O stretching (ether), and C-Br stretching.
Mass SpectrometryMolecular ion peak with characteristic bromine isotopic pattern (M⁺ and M+2⁺).

Elemental Microanalysis for Stoichiometric Validation

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. This analysis is critical for validating the empirical and molecular formula of the synthesized this compound.

For a compound with the molecular formula C₁₁H₁₀BrNO₃, the theoretical elemental composition can be calculated as follows:

Elemental Composition of C₁₁H₁₀BrNO₃
Element Theoretical Percentage
Carbon (C)46.50%
Hydrogen (H)3.55%
Bromine (Br)28.12%
Nitrogen (N)4.93%
Oxygen (O)16.89%

Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical values, typically within a margin of ±0.4%. This stoichiometric validation provides definitive proof of the compound's identity and purity, complementing the structural information obtained from spectroscopic methods.

Chemical Reactivity and Transformation Pathways of 2 3 Bromopropoxy Isoindoline 1,3 Dione

Nucleophilic Substitution Reactions at the Primary Alkyl Bromide Center

The 3-bromopropoxy chain contains a terminal primary alkyl bromide, which is an excellent electrophilic site for bimolecular nucleophilic substitution (SN2) reactions. This pathway allows for the introduction of a wide variety of functional groups by displacing the bromide ion with a suitable nucleophile.

Nitrogen nucleophiles readily react with the primary alkyl bromide of 2-(3-bromopropoxy)isoindoline-1,3-dione to form new carbon-nitrogen bonds. For instance, reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) is expected to yield 2-(3-azidopropoxy)isoindoline-1,3-dione. This transformation is a common strategy for introducing an azide moiety, which can be subsequently reduced to a primary amine or used in cycloaddition reactions.

Similarly, primary or secondary amines can act as nucleophiles to displace the bromide, leading to the corresponding N-alkylated amine derivatives. The reaction typically requires a base to neutralize the hydrogen bromide formed as a byproduct. Another phthalimide (B116566) molecule, in the form of its potassium salt, can also serve as a nucleophile in a variation of the Gabriel synthesis, leading to a bis-phthalimide derivative.

Table 1: Reactions with Nitrogen-Based Nucleophiles

Nucleophile Reagent Example Expected Product
Azide Sodium Azide (NaN₃) 2-(3-Azidopropoxy)isoindoline-1,3-dione
Primary Amine R-NH₂ 2-(3-(Alkylamino)propoxy)isoindoline-1,3-dione
Secondary Amine R₂-NH 2-(3-(Dialkylamino)propoxy)isoindoline-1,3-dione
Phthalimide Potassium Phthalimide 2,2'-(Oxybis(propane-3,1-diyl))diisoindoline-1,3-dione

Oxygen-based nucleophiles are effectively used to form ether and ester linkages. In a reaction analogous to the Williamson ether synthesis, an alkoxide or phenoxide ion can attack the electrophilic carbon, displacing the bromide to form an ether. thieme-connect.deorganic-chemistry.org This reaction is typically performed by first deprotonating the corresponding alcohol or phenol with a strong base, such as sodium hydride, to generate the nucleophilic alkoxide or phenoxide. researchgate.net

Carboxylate salts can also serve as nucleophiles to produce esters. For example, the reaction with sodium acetate would yield 3-(1,3-dioxoisoindolin-2-yloxy)propyl acetate. These reactions proceed efficiently as they involve a primary alkyl halide, which is ideal for the SN2 mechanism. organic-chemistry.org

Table 2: Reactions with Oxygen-Based Nucleophiles

Nucleophile Reagent Example Expected Product Class
Alkoxide Sodium Alkoxide (NaOR) Alkyl Ether
Phenoxide Sodium Phenoxide (NaOAr) Aryl Ether
Carboxylate Sodium Carboxylate (RCOONa) Ester

Sulfur nucleophiles, which are generally soft and highly effective for SN2 reactions, can be used to form thioethers (sulfides). Thiols (R-SH) are typically converted to their more nucleophilic thiolate anions (R-S⁻) using a base. The resulting thiolate readily displaces the bromide to form a new carbon-sulfur bond, yielding a thioether derivative. This method is a reliable way to introduce sulfur-containing functionalities into the molecule.

Table 3: Reactions with Sulfur-Based Nucleophiles

Nucleophile Reagent Example Expected Product
Thiolate Sodium Thiolate (NaSR) 2-(3-(Alkylthio)propoxy)isoindoline-1,3-dione

While SN2 reactions are a primary pathway for primary alkyl halides, the use of highly reactive organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents is complicated by the presence of the phthalimide moiety. These reagents are not only strong nucleophiles but also strong bases. They are known to react readily with carbonyl groups, such as the amide carbonyls within the isoindoline-1,3-dione ring system. researchgate.net Therefore, attempting a substitution reaction on the alkyl bromide with a Grignard reagent would likely result in a preferential attack on the phthalimide carbonyls, leading to ring-opening or addition products rather than the desired C-C bond formation at the propoxy chain. calpoly.edu

More suitable carbon nucleophiles for this transformation are stabilized carbanions, such as enolates derived from malonic esters or acetoacetic esters. These softer nucleophiles can effectively displace the bromide via an SN2 mechanism, allowing for the extension of the carbon chain.

Reactivity of the N-Alkoxyphthalimide Moiety

The N-alkoxyphthalimide group serves as a stable protecting group for a hydroxylamine (B1172632) function. Its primary reactivity involves the cleavage of the nitrogen-acyl bonds or the N-O bond to deprotect the hydroxylamine.

The most common and effective method for cleaving the phthalimide group from N-substituted phthalimides is hydrazinolysis, often referred to as the Ing-Manske procedure. Treatment of N-alkoxyphthalimides with hydrazine (N₂H₄) or its derivatives like methylhydrazine in a solvent such as ethanol or dichloromethane leads to the cleavage of the N-acyl bonds. calpoly.eduthieme-connect.de This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, resulting in the formation of a stable phthalhydrazide precipitate and liberating the free alkoxyamine, in this case, 3-bromopropoxyamine. researchgate.net This method is widely used due to its high efficiency and mild conditions. calpoly.edu

Acidic or basic hydrolysis can also achieve the cleavage of the imide ring, although often requiring harsher conditions such as prolonged heating with strong acids (e.g., HCl) or bases (e.g., NaOH). khanacademy.orglibretexts.org

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. This ultimately leads to the formation of phthalic acid and the corresponding hydroxylamine salt (e.g., 3-bromopropoxyammonium chloride). youtube.com

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on a carbonyl carbon. The reaction yields a salt of phthalic acid and the free hydroxylamine derivative, 3-bromopropoxyamine. youtube.com

These cleavage reactions are fundamental to the utility of this compound as a synthetic precursor, allowing for the unmasking of the reactive hydroxylamine functionality after modifications have been made to the bromo-terminated side chain.

Table 4: Cleavage Reactions of the N-Alkoxyphthalimide Moiety

Reaction Reagent Products
Hydrazinolysis Hydrazine (N₂H₄) 3-Bromopropoxyamine + Phthalhydrazide
Acidic Hydrolysis H₃O⁺, Heat 3-Bromopropoxyamine Salt + Phthalic Acid
Basic Hydrolysis OH⁻, Heat 3-Bromopropoxyamine + Phthalate Salt

Transamidation and Exchange Reactions

Transamidation is a process that involves the exchange of the amino group of an amide with another amine. Amide bonds, such as those within the phthalimide ring of this compound, are generally characterized by significant resonance stabilization, rendering them kinetically inert and resistant to cleavage. nih.gov Consequently, direct transamidation reactions are challenging and typically require harsh conditions or catalytic activation to proceed. nih.govchemistryviews.org

While direct transamidation of the phthalimide moiety in this compound is not commonly reported under standard conditions, advancements in catalysis have enabled such transformations in related N-substituted phthalimides. Research has shown that palladium catalysts can facilitate the selective cleavage of the C-N bond in N-phthaloyl-amino acid amides, enabling subsequent transamidation. nih.gov This process provides a synthetic tool for modifying amino acid derivatives and highlights the potential for activating the typically robust phthalimide ring. nih.gov

The application of this methodology to this compound would theoretically allow for the exchange of the phthaloyl protecting group or the modification of the core structure. Such a reaction would likely proceed via a catalyzed pathway that disrupts the amide resonance, allowing for nucleophilic attack by an external amine. The reaction conditions would be critical, requiring a balance to achieve C-N bond activation without cleaving the more labile N-O bond or promoting side reactions at the alkyl bromide terminus.

Intramolecular Cyclization Reactions for Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both an electrophilic alkyl bromide and a nucleophilic or potentially nucleophilic isoindoline-1,3-dione moiety, makes it an ideal substrate for intramolecular cyclization reactions. These reactions are powerful tools for the construction of complex, fused heterocyclic systems. airo.co.in

Intramolecular O-alkylation can lead to the formation of fused oxazine-type heterocyclic systems. In the case of this compound, one of the carbonyl oxygens of the phthalimide ring can act as an intramolecular nucleophile, attacking the terminal carbon atom bearing the bromine atom. This SN2 reaction would result in the formation of a six-membered ring fused to the isoindoline core.

This type of cyclization can be promoted by a base or a Lewis acid to enhance the nucleophilicity of the carbonyl oxygen and facilitate the departure of the bromide leaving group. The resulting product would be a derivative of the airo.co.inacs.orgoxazino[2,3-a]isoindole ring system. The synthesis of related oxazolo[2,3-a]isoindol-5(9bH)-one structures demonstrates the feasibility of forming such fused N,O-heterocycles from phthalimide-derived precursors. chemsynthesis.com The three-carbon propoxy linker is well-suited to form a thermodynamically stable six-membered ring.

The synthesis of fused nitrogen-containing heterocycles can be achieved through a multi-step, one-pot sequence starting with the modification of the terminal bromide. First, the alkyl bromide can be converted into a primary amine. A common method to achieve this is through the Gabriel synthesis, although in this context, a more direct approach such as substitution with sodium azide followed by reduction (e.g., with triphenylphosphine (B44618) and water in the Staudinger reaction, or by catalytic hydrogenation) would be employed to install a terminal amino group, yielding 2-(3-aminopropoxy)isoindoline-1,3-dione.

Once the primary amine is formed, it can act as a potent intramolecular nucleophile. This amine can attack one of the electrophilic carbonyl carbons of the phthalimide ring. This intramolecular aminolysis reaction would lead to the opening of the phthalimide ring and the concurrent formation of a new, larger heterocyclic ring containing an amide linkage. Depending on the reaction conditions, this could lead to the formation of a fused diazepine or other complex polycyclic structures. The synthesis of various N-heterocycles from alkenes using bifunctional reagents showcases the power of intramolecular cyclizations involving nitrogen nucleophiles. nih.gov Similarly, rhodium-catalyzed intramolecular reductive cyclizations are used to form cyclic products, demonstrating the broad utility of such strategies in heterocyclic synthesis. beilstein-journals.org

Transition Metal-Catalyzed Coupling Reactions

The primary alkyl bromide in this compound serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds. The Negishi and Stille reactions, in particular, are well-suited for coupling alkyl halides with organometallic reagents. wikipedia.orgwikipedia.org

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound can serve as the electrophile (R-X), reacting with various organozinc compounds (R'-ZnX') to form a new C-C bond. This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org Similar to the Negishi reaction, the alkyl bromide of the title compound can be coupled with a wide range of organostannanes (R'-SnR"₃), including vinyl, aryl, and alkyl stannanes. The reaction is valued for the stability and ease of handling of the organotin reagents, though their toxicity is a drawback. wikipedia.orglibretexts.org Recent advancements have enabled Stille couplings of functionalized alkyl bromides that contain β-hydrogens to proceed at room temperature. nih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the alkyl bromide (this compound) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organozinc (Negishi) or organotin (Stille) reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.

ReactionCatalyst/Ligand System (Examples)Organometallic Reagent (R')Product Structure
Negishi Coupling Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂R'-ZnBr, R'-ZnClN-O-(CH₂)₃-R'
Stille Coupling Pd(PPh₃)₄, Pd(OAc)₂/DABCO, Pd/P(t-Bu)₂MeR'-Sn(Bu)₃, R'-Sn(Me)₃N-O-(CH₂)₃-R'

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

Copper-catalyzed reactions provide a valuable alternative and complement to palladium-based methods, particularly for forming C-N, C-O, and C-S bonds in what are known as Ullmann-type reactions. organic-chemistry.orgwikipedia.org The Ullmann condensation traditionally involves the coupling of two aryl halides but has been expanded to include a wide range of nucleophiles and electrophiles, including alkyl halides. wikipedia.orgthermofisher.com

For this compound, the terminal alkyl bromide can undergo copper-mediated coupling with various nucleophiles. For instance, C(sp³)-N coupling can be achieved by reacting it with amines, amides, or nitrogen-containing heterocycles in the presence of a copper catalyst. nih.gov This provides a direct route to functionalized amines. Similarly, coupling with phenols or thiols would yield ethers and thioethers, respectively.

These reactions typically require a copper(I) or copper(II) salt as a catalyst or mediator, often in the presence of a ligand (such as a diamine or phenanthroline) and a base. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. Recent developments have focused on performing these reactions under milder conditions. Copper can also mediate the cross-coupling of N-hydroxyphthalimide with boronic acids to form aryloxyamines, showcasing the diverse reactivity of the phthalimide scaffold in copper catalysis. nih.gov

Coupling TypeCatalyst (Examples)Nucleophile (Nu-H)Product Structure
C-N Coupling CuI, Cu₂O, Cu(OAc)₂Amines, Amides, ImidazolesN-O-(CH₂)₃-Nu
C-O Coupling CuI, Cu(OTf)₂Phenols, AlcoholsN-O-(CH₂)₃-Nu
C-S Coupling CuI, CuBrThiolsN-O-(CH₂)₃-Nu

Table 2: Examples of Copper-Mediated Coupling Reactions.

Radical Chemistry of the Bromopropoxy Linker

The C-Br bond in the bromopropoxy side chain is susceptible to homolytic cleavage under radical conditions, generating a primary alkyl radical. This reactive intermediate is central to the subsequent chemical transformations, including reduction and carbon-carbon bond formation.

Reductive Debromination Strategies

Reductive debromination of this compound involves the replacement of the bromine atom with a hydrogen atom. This transformation is typically achieved using a radical initiator and a hydrogen atom donor. Common strategies involve the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) beilstein-journals.org.

The mechanism commences with the thermal decomposition of AIBN to generate initiating radicals, which then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•) beilstein-journals.org. This tin radical subsequently abstracts the bromine atom from the bromopropoxy chain of the substrate, forming a new carbon-centered radical and tributyltin bromide. This primary alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the debrominated product, 2-(3-propoxy)isoindoline-1,3-dione, and regenerate the tributyltin radical, thus propagating the radical chain reaction beilstein-journals.org.

Recent advancements in photoredox catalysis have provided milder and more environmentally friendly alternatives to tin-based reagents for reductive dehalogenations rsc.org. In a typical photoredox-catalyzed process, a photocatalyst, upon excitation with visible light, can facilitate the reduction of the C-Br bond through a single-electron transfer (SET) mechanism. While specific examples for this compound are not extensively documented, the general principles suggest that an excited photocatalyst could reduce the substrate to form a radical anion, which then expels a bromide ion to generate the same primary alkyl radical intermediate. This radical can then be quenched by a hydrogen atom donor present in the reaction mixture.

Table 1: Key Reagents in Reductive Debromination

Reagent Role
Tributyltin hydride (Bu₃SnH) Hydrogen atom donor and chain carrier
Azobisisobutyronitrile (AIBN) Radical initiator
Photoredox catalysts Facilitate single-electron transfer

Radical Cyclization Cascades

The primary alkyl radical generated from the homolytic cleavage of the C-Br bond in this compound can also participate in intramolecular cyclization reactions, leading to the formation of new ring systems. These radical cyclization cascades are powerful tools for the construction of complex molecular architectures.

While specific examples detailing the radical cyclization of this compound are not prevalent in the reviewed literature, the reactivity of similar systems allows for the postulation of potential transformation pathways. For instance, if an appropriate radical acceptor moiety were present within the molecule, an intramolecular cyclization could be initiated.

A hypothetical radical cyclization cascade could be envisioned if the phthalimide ring itself or a substituent on it were to act as a radical acceptor. However, the aromatic nature of the phthalimide ring makes direct radical addition challenging under standard conditions. A more plausible scenario would involve a modification of the substrate to include an unsaturated bond, such as an alkene or alkyne, tethered to the phthalimide ring. In such a case, the initially formed primary alkyl radical could undergo an intramolecular addition to the unsaturated bond, generating a new cyclic radical intermediate. This intermediate could then be trapped by a hydrogen atom donor or participate in further cascade reactions.

The principles of radical cyclization are well-established, with N-allyl-haloacetamides, for example, undergoing atom-transfer radical cyclization (ATRC) to form N-containing heterocyclic compounds researchgate.net. Similarly, photoredox catalysis has been employed to initiate radical cyclization cascades in various systems, often involving the generation of a radical that adds to an internal acceptor nih.govrsc.org.

Table 2: Hypothetical Radical Cyclization Parameters

Parameter Description
Radical Initiator AIBN, Photoredox Catalyst
Radical Acceptor Intramolecular alkene or alkyne
Ring Size Dependent on the tether length to the acceptor

Further research into the radical-mediated reactions of this compound is warranted to explore and confirm these potential synthetic pathways.

Synthetic Utility and Applications of 2 3 Bromopropoxy Isoindoline 1,3 Dione As a Versatile Building Block

Precursor for Advanced Heterocyclic Scaffolds

While 2-(3-Bromopropoxy)isoindoline-1,3-dione is a precursor for molecules that can contain heterocyclic systems, the reviewed scientific literature does not provide direct examples of its use where the isoindoline-1,3-dione or the propoxy chain is integrated into a new heterocyclic ring system through intramolecular cyclization. Its primary role appears to be as an alkylating agent, where the phthalimide (B116566) group acts as a masked primary amine.

Synthesis of Novel Nitrogen-Containing Heterocycles

The primary application of this compound in the synthesis of nitrogen-containing heterocycles involves its use as an alkylating agent for existing heterocyclic frameworks. For instance, it has been used in nucleophilic substitution reactions with secondary amines such as pyrrolidine and morpholine. In these reactions, the bromo group is displaced by the amine nucleophile to yield N-substituted derivatives, effectively linking the phthalimidopropoxy moiety to the heterocycle.

Amine SubstrateReaction ConditionsProduct
PyrrolidineK2CO3, MeCN, reflux, 20 h2-(3-(Pyrrolidin-1-yl)propoxy)isoindoline-1,3-dione
MorpholineK2CO3, MeCN, reflux, 20 h2-(3-Morpholinopropoxy)isoindoline-1,3-dione

Subsequent removal of the phthalimide protecting group, typically with hydrazine, would then liberate the primary amine, providing a functionalized heterocyclic derivative that can be used in further synthetic steps.

Construction of Oxygenated Heterocyclic Systems

The reviewed literature does not provide specific examples of this compound being used in the direct construction of oxygenated heterocyclic systems where the atoms from the reagent are incorporated into the new ring. Its utility in this context is more likely to be indirect, for example, by introducing the phthalimidopropoxy side chain onto a molecule that subsequently undergoes cyclization to form an oxygen-containing heterocycle.

Role in the Elaboration of Complex Molecular Architectures

The key role of this compound in organic synthesis is to serve as a building block for introducing a three-carbon chain with a protected amino group. This functionality is crucial for the elaboration of more complex molecules.

Introduction of Functionalized Alkyl Chains into Diverse Substrates

This compound is an effective electrophile for the introduction of the 3-(1,3-dioxoisoindolin-2-yl)propoxy group onto a variety of nucleophilic substrates. This alkylation reaction is a common strategy for adding a flexible linker that contains a latent primary amine.

Alkylation of Amines and Amine Derivatives: This reagent readily reacts with primary and secondary amines. For example, it has been used to alkylate tetrahydroisoquinoline in the presence of potassium carbonate in acetonitrile.

Alkylation of Phenols: The compound can also be used to alkylate phenols. For instance, it reacts with substituted hydroxybenzaldehydes in the presence of potassium carbonate in dimethylformamide (DMF) to form the corresponding ether linkage eijppr.com. This introduces a phthalimido-terminated alkoxy chain onto an aromatic ring.

Alkylation of Thiolates: In a similar fashion, the potassium salt of thiazolidine-2,4-dione has been shown to react with 2-(3-bromopropyl)isoindoline-1,3-dione in a nucleophilic substitution reaction to afford the N-alkylated product in high yield nih.gov.

NucleophileReaction ConditionsProductYield
TetrahydroisoquinolineK2CO3, MeCN, reflux, 24 h2-(3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propoxy)isoindoline-1,3-dioneNot specified
Substituted HydroxybenzaldehydeK2CO3, DMF2-(3-(Substituted-phenoxy))isoindoline-1,3-dioneNot specified
Potassium salt of Thiazolidine-2,4-dioneNot specified3-(3-(1,3-Dioxoisoindolin-2-yl)propyl)thiazolidine-2,4-dione92% nih.gov

Utilization in Multistep Organic Synthesis for Polyfunctional Compounds

The introduction of the phthalimidopropoxy group is often a key step in a longer synthetic sequence designed to produce complex, polyfunctional molecules. The phthalimide group provides a robust and reliable method for protecting a primary amine while other transformations are carried out on the molecule.

For example, in the synthesis of novel acetohydrazide derivatives with potential biological activity, 2-(3-bromopropyl)isoindoline-1,3-dione was first reacted with a substituted hydroxybenzaldehyde to form an intermediate ether eijppr.com. This intermediate was then further elaborated. The phthalimide group in such syntheses can be carried through several steps before its conversion to a primary amine via hydrazinolysis at a later stage. This strategy allows for the selective modification of other functional groups within the molecule without interference from the highly reactive primary amine.

Development of Linkers and Bridging Moieties for Supramolecular Assemblies

A comprehensive review of the scientific literature did not yield specific examples of this compound being directly employed in the development of linkers and bridging moieties for supramolecular assemblies such as crown ethers, rotaxanes, or cryptands. While the phthalimide moiety itself has been incorporated into macrocyclic structures and metal-organic frameworks (MOFs), the specific utility of this compound for this purpose is not documented in the reviewed sources. The search for its application in this area of chemistry indicates that it is not a commonly used building block for the construction of such supramolecular architectures.

Design and Synthesis of Bifunctional Spacers

The design of this compound as a bifunctional spacer is centered on its two distinct reactive sites. The phthalimide moiety provides a robust and protected form of an amino group, while the terminal bromine on the propoxy chain offers a site for nucleophilic substitution. This heterobifunctional nature is crucial for its role as a linker, enabling the connection of two different molecular fragments in a controlled manner.

The synthesis of this spacer is typically achieved through the reaction of potassium phthalimide with an excess of 1,3-dibromopropane (B121459). In one common procedure, potassium phthalimide is added to a refluxing mixture of 1,3-dibromopropane in a solvent like acetone. The reaction is stirred for several hours, after which the solid byproducts are filtered off and the solvent is evaporated. The resulting crude product can be purified by recrystallization from ethanol to yield colorless blocks of this compound. nih.gov One reported synthesis achieved a yield of 63.4%. nih.gov

The structure of the resulting compound consists of a planar phthalimide system connected to the flexible bromopropane group. nih.gov This configuration allows the molecule to act as a bridge or "spacer" between two other chemical entities. The phthalimide end can be deprotected under hydrazinolysis conditions (the Ing-Manske procedure) to reveal a primary amine, which can then undergo further reactions such as amidation or imination. Simultaneously, the bromo-functionalized end can react with nucleophiles like phenols, thiols, or carbanions to form ethers, thioethers, or new carbon-carbon bonds, respectively.

Applications in the Construction of Molecular Frameworks (Purely chemical)

The utility of bifunctional linkers like this compound is evident in the construction of complex molecular architectures, including macrocycles. While direct examples utilizing this specific compound are specialized, the strategy is well-established. The general approach involves a two-step reaction sequence where the spacer first connects to one molecular component via its alkyl bromide terminus, and then, after deprotection of the phthalimide, the newly freed amine reacts to close a ring or connect to a second framework.

For instance, a similar strategy has been employed in the synthesis of diindole-based hybrid macrocycles. beilstein-journals.org In such syntheses, a core molecule can be N-alkylated using a bifunctional spacer. Following this, a subsequent reaction, such as ring-closing metathesis (RCM), can be used to form the final macrocyclic structure. beilstein-journals.org This highlights the role of the spacer in pre-organizing the precursor components for the final ring-forming step. The defined length of the propoxy chain in this compound helps to control the size and conformation of the resulting molecular framework.

Derivatization Strategies for Structure-Reactivity Relationship Studies

To understand how molecular structure influences chemical behavior, systematic modifications of this compound can be undertaken. These studies typically involve altering the length of the alkoxy chain or introducing various substituents onto the aromatic phthalimide core.

Systematic Modification of the Bromopropoxy Chain Length

Varying the length of the alkyl chain in N-substituted isoindoline-1,3-diones is a common strategy to investigate structure-reactivity relationships. nih.gov A homologous series of N-(bromoalkoxy)phthalimides can be synthesized by reacting potassium phthalimide with the corresponding α,ω-dibromoalkanes (e.g., 1,2-dibromoethane, 1,4-dibromobutane, 1,5-dibromopentane).

This systematic modification allows for the investigation of several factors:

Reaction Kinetics: The length of the carbon chain can influence the rate of subsequent nucleophilic substitution reactions at the terminal bromine. Longer, more flexible chains may experience different steric and electronic effects compared to shorter chains.

Conformational Flexibility: The number of methylene (B1212753) (-CH2-) units dictates the flexibility of the spacer and the potential geometric arrangements of the final molecule. This is particularly important in the synthesis of macrocycles, where chain length determines the feasibility of ring closure and the stability of the product.

Odd-Even Effects: In materials science, the length of alkyl chains is known to influence the solid-state packing and physical properties of molecules. rsc.org An "odd-even" effect, where molecules with odd and even numbers of carbon atoms in a chain exhibit different properties, can be observed. rsc.org This is often related to differences in molecular symmetry and how the molecules arrange themselves in a crystal lattice. rsc.org

Below is a table illustrating a potential synthetic series for studying the effect of chain length.

ReagentProduct NameChain Length (n)
1,2-Dibromoethane2-(2-Bromoethoxy)isoindoline-1,3-dione2
1,3-DibromopropaneThis compound3
1,4-Dibromobutane2-(4-Bromobutoxy)isoindoline-1,3-dione4
1,5-Dibromopentane2-(5-Bromopentoxy)isoindoline-1,3-dione5
1,6-Dibromohexane2-(6-Bromohexyloxy)isoindoline-1,3-dione6

This table is illustrative of a synthetic strategy for structure-reactivity studies.

Substituent Effects on the Isoindoline-1,3-dione Core and Their Impact on Reactivity

The chemical reactivity of the isoindoline-1,3-dione core can be fine-tuned by introducing substituents onto its benzene ring. These substituents can alter the electronic properties of the molecule through inductive and resonance effects, thereby influencing the reactivity of the imide carbonyl groups. libretexts.org

The synthesis of substituted derivatives typically starts from the corresponding substituted phthalic anhydrides. These precursors can then be converted to the desired N-substituted isoindoline-1,3-diones.

Electronic Effects of Substituents:

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or halogens (-F, -Cl, -Br) decrease the electron density of the aromatic ring and the imide function. This increased electrophilicity at the carbonyl carbons can make them more susceptible to nucleophilic attack. For example, the presence of a nitro group on the phthalimide ring has been shown to be tolerated in Passerini reactions, leading to moderate to good yields. acs.org

The impact of these substituents can be systematically studied by comparing reaction rates and yields across a series of derivatives, as shown in the table below.

Substituent (X)Electronic EffectPredicted Impact on Carbonyl Electrophilicity
-NO2Strong Electron-WithdrawingIncrease
-ClInductively Withdrawing, Weakly Resonance DonatingIncrease
-HNeutral (Reference)Baseline
-CH3Weak Electron-DonatingDecrease
-OCH3Strongly Resonance Donating, Inductively WithdrawingDecrease

This table outlines the expected electronic influence of common substituents on the reactivity of the isoindoline-1,3-dione core.

By methodically altering the structure of this compound, chemists can gain a deeper understanding of the relationships between molecular structure and chemical reactivity, enabling the rational design of new synthetic building blocks for a wide range of applications.

Computational and Theoretical Investigations of 2 3 Bromopropoxy Isoindoline 1,3 Dione

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of "2-(3-Bromopropoxy)isoindoline-1,3-dione". These calculations, typically employing Density Functional Theory (DFT), offer a lens into the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how the molecule interacts with other chemical species.

For isoindoline-1,3-dione derivatives, the HOMO is generally located on the phthalimide (B116566) ring system, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is also typically centered on the isoindoline-1,3-dione core, highlighting its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity and lower kinetic stability.

ParameterTypical Energy Value (eV)Implication
EHOMO-6.5 to -7.5Electron-donating capability
ELUMO-1.5 to -2.5Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.0 to 5.0Chemical reactivity and stability

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within "this compound" dictates its electrostatic interactions and provides clues to its reactive sites. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule.

In MEP maps, regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack. For isoindoline-1,3-dione derivatives, these regions are consistently found around the carbonyl oxygen atoms of the dione group. This suggests that these oxygen atoms are the primary sites for interactions with electrophiles and hydrogen bond donors.

Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. In "this compound," positive potential would be expected around the hydrogen atoms of the aromatic ring and, significantly, on the carbon atom attached to the bromine atom, making it a potential site for nucleophilic substitution.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 3-bromopropoxy side chain introduces multiple possible conformations for "this compound." Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.

Gas-Phase and Solvent-Mediated Conformational Preferences

In the gas phase, the conformational preferences of the molecule are governed by intramolecular forces such as steric hindrance and dipole-dipole interactions. Computational methods can be used to rotate the single bonds in the 3-bromopropoxy chain and calculate the corresponding energy to map the potential energy surface.

The presence of a solvent can significantly influence the conformational equilibrium. Polar solvents may stabilize more polar conformers through dipole-dipole interactions and hydrogen bonding. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are employed to predict these solvent-mediated preferences. For "this compound," polar solvents would likely stabilize conformations where the polar C-Br and C=O bonds are more exposed.

Identification of Stable Isomers and Energy Barriers

By mapping the potential energy surface, stable isomers (local minima on the surface) can be identified. For the flexible 3-bromopropoxy chain, several staggered conformations are expected to be energy minima. The energy differences between these conformers determine their relative populations at a given temperature.

The potential energy surface also reveals the transition states (saddle points) that connect these stable isomers. The energy difference between a stable conformer and a transition state represents the rotational energy barrier. These barriers determine the rate of interconversion between different conformations. For a flexible chain like 3-bromopropoxy, these barriers are generally low, leading to rapid conformational changes at room temperature.

Dihedral AngleTypical ConformationRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
N-O-C-CGauche~0.5 - 1.5~3 - 5
O-C-C-CAnti0 (Reference)~3 - 5
C-C-C-BrGauche~0.2 - 0.8~4 - 6

Note: The data in this table are representative values for similar alkoxy chains and are intended for illustrative purposes due to the absence of specific computational studies on this compound.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction pathway can be assessed.

For "this compound," a key reaction of interest would be the nucleophilic substitution at the carbon atom bearing the bromine atom. This is a common reaction for alkyl halides and is a crucial step in many synthetic applications of this compound.

A computational study of this reaction would involve:

Modeling the reactants: The optimized geometries of "this compound" and the incoming nucleophile would be calculated.

Locating the transition state: The geometry and energy of the transition state for the substitution reaction (e.g., an SN2 transition state) would be determined. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Modeling the products: The optimized geometries of the substitution product and the leaving bromide ion would be calculated.

By comparing the energies of these species, the reaction enthalpy and activation energy can be determined, providing a quantitative understanding of the reaction's kinetics and thermodynamics. Such studies can also elucidate the role of the solvent in the reaction mechanism, for example, by stabilizing charged intermediates or transition states.

Transition State Characterization for Nucleophilic Substitution

The study of nucleophilic substitution reactions at the 3-bromopropoxy side chain would involve the use of quantum chemical calculations to identify and characterize the transition state. This process typically utilizes methods such as Density Functional Theory (DFT) to map the potential energy surface of the reaction. The transition state, representing the highest energy point along the reaction pathway, would be located and its geometry, vibrational frequencies, and energy barrier would be calculated. This information is crucial for understanding the reaction kinetics and mechanism.

Reaction Coordinate Analysis for Phthalimide Cleavage

Analysis of the phthalimide cleavage, a common reaction for this class of compounds to release a primary amine, would also be investigated using computational methods. A reaction coordinate, representing the progress of the cleavage, would be defined. By calculating the energy at various points along this coordinate, a detailed energy profile of the reaction can be constructed. This would reveal the energies of intermediates and transition states, providing insight into the reaction mechanism and the factors influencing the ease of phthalimide group removal.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide predicted ¹H and ¹³C chemical shifts for each atom in the molecule. Comparison of these theoretical values with experimentally obtained NMR spectra is a valuable tool for structural elucidation and assignment of spectral peaks.

Table 1: Hypothetical Correlated Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Theoretical ¹H Shift Experimental ¹H Shift Theoretical ¹³C Shift Experimental ¹³C Shift
C1 - - 168.0 167.5
C2 - - 132.1 131.8
C3 7.85 7.82 123.5 123.2
C4 7.75 7.72 134.2 134.0
C5 - - 132.1 131.8
C6 7.85 7.82 123.5 123.2
C7 - - 168.0 167.5
C8 4.05 (t) 4.01 (t) 65.2 64.8
C9 2.30 (m) 2.25 (m) 30.5 30.1
C10 3.50 (t) 3.46 (t) 31.8 31.5

Note: This table is a hypothetical representation for illustrative purposes, as specific computational data for this compound is not available.

Vibrational Frequency Predictions for Infrared and Raman Spectroscopy

Theoretical vibrational frequencies can be calculated using quantum chemical methods to predict the appearance of Infrared (IR) and Raman spectra. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. A comparison between the calculated and experimental frequencies can confirm the molecular structure and provide information about bonding and conformational properties.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency Experimental Frequency
C=O stretch (sym) 1780 1775
C=O stretch (asym) 1725 1720
Aromatic C=C stretch 1610 1605
C-N stretch 1390 1385
C-O-C stretch 1150 1145
C-Br stretch 650 645

Note: This table is a hypothetical representation for illustrative purposes, as specific computational data for this compound is not available.

Future Research Directions and Unexplored Avenues for 2 3 Bromopropoxy Isoindoline 1,3 Dione Chemistry

Development of Enantioselective and Diastereoselective Synthetic Routes

The structure of 2-(3-Bromopropoxy)isoindoline-1,3-dione lacks a stereocenter, but its functional handles offer numerous opportunities for the introduction of chirality through asymmetric transformations. Future research could focus on developing catalytic enantioselective and diastereoselective reactions that create new stereocenters on the propoxy chain.

A primary avenue for investigation involves the stereocontrolled functionalization of the alkyl bromide moiety. While direct asymmetric substitution of the bromide is challenging, a two-step sequence involving elimination to form an allylic intermediate, followed by an asymmetric addition, is a plausible strategy. For instance, treatment with a base could yield 2-(allyloxy)isoindoline-1,3-dione, a substrate amenable to a variety of well-established asymmetric transformations.

Potential Enantioselective Transformations:

Reaction TypeChiral Catalyst/ReagentPotential Product
Asymmetric DihydroxylationSharpless AD-mix2-((2,3-dihydroxypropoxy)isoindoline-1,3-dione
Asymmetric EpoxidationJacobsen-Katsuki catalyst2-(oxiran-2-ylmethoxy)isoindoline-1,3-dione
Asymmetric AminohydroxylationSharpless AAD-mix2-((3-amino-2-hydroxypropoxy)isoindoline-1,3-dione
Rh-Catalyzed HydroformylationChiral Phosphine (B1218219) LigandsChiral aldehydes

Furthermore, rhodium-catalyzed enantioselective additions of N-hydroxyphthalimide to allenes have been reported, suggesting that the N-O bond in related structures can participate in asymmetric reactions acs.org. Adapting such methodologies to derivatives of this compound could unlock novel pathways to chiral molecules. The development of these routes would transform this simple achiral building block into a valuable precursor for complex, stereodefined molecules.

Exploration of Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis offer powerful tools for selective and environmentally benign chemical synthesis. Applying these methodologies to this compound could reveal novel reaction pathways and provide access to unique derivatives under mild conditions.

Organocatalysis: Organocatalysis could be employed to activate the compound towards new types of transformations. For example, N-heterocyclic carbene (NHC) catalysts have been used for the atroposelective synthesis of N-aryl phthalimides, demonstrating that the phthalimide (B116566) scaffold is amenable to this catalytic manifold chemrxiv.org. While the target molecule is not N-aryl, similar principles of activation could be explored. For instance, an organocatalyst could facilitate the reaction of the bromide with soft nucleophiles or activate a derivative of the molecule for cascade reactions. Recent advances in organocatalyzed Diels-Alder reactions to form functionalized phthalimides highlight the potential for building complexity around this core structure figshare.comorganic-chemistry.org.

Biocatalysis: Biocatalysis presents an opportunity for highly selective C-H functionalization of the propoxy chain. Enzymes such as cytochrome P450 monooxygenases or Fe(II)/α-ketoglutarate-dependent halogenases could potentially introduce hydroxyl or additional halide functionalities at specific, non-activated positions of the propyl chain biorxiv.orgnih.gov. Such a transformation is extremely difficult to achieve with traditional chemical methods and would yield highly valuable, selectively functionalized intermediates.

Potential Biocatalytic Reactions:

Enzyme ClassTransformationPotential Product
HalogenaseRegioselective C-H Halogenation2-(3-bromo-2-chloropropoxy)isoindoline-1,3-dione
Cytochrome P450Regioselective C-H Hydroxylation2-(3-bromo-2-hydroxypropoxy)isoindoline-1,3-dione
HydrolaseDehalogenation2-(3-hydroxypropoxy)isoindoline-1,3-dione

The discovery of alkyl halide hydrolases through high-throughput screening of enzyme libraries further suggests that biocatalysts could be evolved or discovered for specific transformations of the bromide moiety nih.gov.

Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis

The synthesis of this compound and its subsequent reactions often involve corrosive reagents (like HBr in some precursor syntheses) and require careful temperature control. Integrating these processes into continuous flow chemistry and microreactor systems offers significant advantages in terms of safety, process control, and scalability.

A hypothetical flow synthesis could involve pumping a solution of potassium phthalimide and 1,3-dibromopropane (B121459) through a heated packed-bed or coil reactor. The small dimensions of a microreactor ensure rapid heat transfer, preventing thermal runaway and minimizing the formation of byproducts like bis-phthalimide alkanes. The continuous nature of the process allows for safe handling of reagents and straightforward scaling by numbering-up (running multiple reactors in parallel).

Comparison of Batch vs. Hypothetical Flow Synthesis:

ParameterTraditional Batch SynthesisProposed Flow Synthesis
Reaction Time Several hours (e.g., 3-4 hrs) gsconlinepress.comMinutes (estimated)
Temperature Control Potential for hotspots, requires careful monitoringPrecise and uniform temperature control
Safety Handling of bulk reagents, potential for runawaySmall reaction volumes, enhanced containment
Scalability Requires larger vessels, challenging heat managementNumbering-up of microreactors
Workup Batch filtration and extractionPotential for in-line purification/separation

This approach would not only improve the efficiency and safety of producing the title compound but also enable the development of multi-step, telescoped syntheses where this compound is generated and consumed in situ for subsequent transformations.

Applications in the Synthesis of Precursors for Advanced Materials

The phthalimide moiety is a key component of high-performance polyimides, polymers known for their exceptional thermal stability. The isoindole-1,3-dione structure also contains delocalized π-electrons, making its derivatives potential candidates for nonlinear optical (NLO) materials acgpubs.org. This compound can serve as a crucial building block for novel chemical precursors for such advanced materials.

The true potential lies in using the bromo-functional handle to introduce a second, polymerizable group. This would transform the molecule into an A-B type monomer, where the phthalimide unit forms the polymer backbone and the side chain can be tailored for specific properties.

Proposed Synthetic Routes to Monomer Precursors:

Target Functional GroupReagentResulting Monomer Precursor
AlkyneSodium acetylide2-(prop-2-yn-1-yloxy)isoindoline-1,3-dione
AzideSodium azide2-(3-azidopropoxy)isoindoline-1,3-dione
AmineGabriel Synthesis (second step)2-(3-aminopropoxy)isoindoline-1,3-dione
VinylElimination (e.g., with DBU)2-(allyloxy)isoindoline-1,3-dione

These functionalized precursors could then be used in various polymerization reactions, such as click chemistry (azide-alkyne cycloaddition) or polycondensation (amine with a dianhydride), to create novel polymers with pendant phthalimide groups. This approach allows for the synthesis of purely chemical precursors whose structures are designed for subsequent incorporation into advanced material frameworks ambeed.com.

Design of Novel Catalytic Systems Utilizing the Compound as a Ligand or Pre-Catalyst

A largely unexplored but highly promising research direction is the use of this compound as a scaffold for novel ligands or pre-catalysts in transition metal catalysis. The development of new supporting ligands is critical for discovering new reactivity and improving existing catalytic processes sciencedaily.comnih.govazom.com.

The compound can be readily modified by nucleophilic substitution of the bromide with a coordinating group, such as a phosphine, amine, or thiol. For example, reaction with lithium diphenylphosphide (LiPPh₂) would yield 2-(3-(diphenylphosphino)propoxy)isoindoline-1,3-dione. This molecule could function as a P,O-bidentate ligand, where the soft phosphine and one of the hard carbonyl oxygens of the phthalimide coordinate to a metal center. The electronic properties of the phthalimide ring could influence the catalytic activity of the coordinated metal.

Furthermore, the concept of well-defined pre-catalysts, which are stable, easy to handle, and efficiently generate the active catalytic species, has revolutionized cross-coupling chemistry nih.govsemanticscholar.org. A palladium(II) complex of a ligand derived from this compound could serve as a novel pre-catalyst. Such systems, analogous to Buchwald or PEPPSI catalysts, offer improved performance and reliability over catalysts generated in situ sigmaaldrich.comsigmaaldrich.com.

Hypothetical Pre-catalyst Development:

Ligand Synthesis: Reaction of this compound with KSCN to yield 2-(3-thiocyanatopropoxy)isoindoline-1,3-dione.

Complexation: Reaction of the new ligand with a palladium(II) salt (e.g., PdCl₂) to form a stable Pd(II) complex.

Catalytic Testing: Evaluation of the pre-catalyst's efficiency in standard cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

High-Throughput Screening for Undiscovered Reactivity Modes and Transformations

High-throughput screening (HTS) allows for the rapid evaluation of thousands of reaction conditions, accelerating the discovery of new chemical transformations pnas.org. The bifunctional nature of this compound makes it an ideal substrate for an HTS campaign aimed at discovering novel reactivity.

An HTS experiment could be designed to explore the reactivity of the C-Br bond. In a 384- or 1536-well plate format, the compound could be subjected to a wide array of reactants, catalysts, and bases. For example, one axis of the screen could be a library of diverse nucleophiles (amines, thiols, carbanions, etc.), while the other axis could be a matrix of different transition metal catalysts and ligands (e.g., various Pd, Ni, or Cu sources and phosphine or NHC ligands).

Illustrative HTS Campaign Design:

ComponentDescriptionExamples
Substrate Constant across all wellsThis compound
Reactant Library Variable nucleophiles/coupling partnersArylboronic acids, terminal alkynes, primary/secondary amines, phenols
Catalyst Library Variable metal sources and ligandsPd(OAc)₂, NiCl₂(dppp), CuI, Buchwald ligands, NHC ligands
Base Library Variable inorganic and organic basesK₂CO₃, Cs₂CO₃, K₃PO₄, DBU, Et₃N
Solvent One or two solventsDioxane, Toluene, DMF

The reaction outcomes can be analyzed rapidly using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can analyze a plate in a matter of hours rsc.org. Such a screen could uncover previously unknown coupling reactions, novel catalytic systems that are uniquely effective for this substrate, or unexpected cascade reactions involving both the bromide and the phthalimide moiety.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2-(3-Bromopropoxy)isoindoline-1,3-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using potassium phthalimide and 3-bromopropanol. Key conditions include:

  • Solvent : Polar aprotic solvents like DMF or THF to stabilize intermediates.
  • Base : Cs₂CO₃ or K₂CO₃ to deprotonate the alcohol and drive the reaction.
  • Temperature : Reflux (80–110°C) to accelerate kinetics while avoiding decomposition.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, yielding 67–92% as reported for analogous derivatives .
    • Optimization Tips : Excess alkyl halide (1.5–2 eq.) and inert atmosphere (N₂/Ar) minimize byproducts like dialkylated species.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : In CDCl₃ (400 MHz), the bromopropoxy chain protons appear as triplet/multiplet signals at δ 3.5–4.5 ppm (OCH₂), while isoindoline-dione aromatic protons resonate at δ 7.7–8.1 ppm. The ¹³C NMR confirms carbonyl carbons at ~168 ppm and C-Br at ~30–40 ppm .
  • IR Spectroscopy : Strong carbonyl stretches at ~1700–1770 cm⁻¹ verify the phthalimide core.
  • Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak [M+H]⁺, with bromine isotope patterns aiding confirmation.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides:

  • Crystal System : Monoclinic P2₁ space group (common for chiral derivatives) with unit cell parameters (e.g., a = 4.84 Å, b = 7.34 Å, c = 15.10 Å) .
  • Bond Geometry : Confirms bond lengths (C-Br: ~1.9 Å) and angles (C-O-C: ~110°), critical for validating synthetic accuracy.
  • Data Quality : R factor ≤ 0.06 and data-to-parameter ratio >10 ensure reliability .

Q. What strategies reduce byproduct formation during the synthesis of bromoalkyl-substituted isoindoline-1,3-diones?

  • Methodological Answer :

  • Byproduct Mitigation :
  • Use anhydrous solvents to prevent hydrolysis of the alkyl bromide.
  • Employ dropwise addition of alkyl halide to control exothermicity.
  • Purification : Gradient elution in column chromatography separates unreacted phthalimide (polar) from the product. For persistent impurities, recrystallization in ethanol/water improves purity .
  • Analytical Monitoring : TLC (Rf = 0.5 in 3:7 ethyl acetate/hexane) tracks reaction progress.

Q. How do structural modifications at the bromopropoxy group influence biological activity in isoindoline-1,3-dione derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Bromine Replacement : Substituting Br with I or Cl alters electrophilicity, affecting cross-coupling reactivity (e.g., Suzuki-Miyaura) for drug conjugate synthesis .
  • Chain Length : Extending the alkoxy chain (e.g., 3-bromopropoxy → 4-bromobutoxy) modulates lipophilicity (logP ~1.7–2.2) and membrane permeability .
  • Biological Assays : Derivatives with bromoalkyl chains show enhanced enzyme inhibition (e.g., acetylcholinesterase IC₅₀ ~10 µM) due to improved target binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for isoindoline-1,3-dione derivatives?

  • Methodological Answer :

  • Source Validation : Cross-check data with peer-reviewed journals (e.g., Acta Crystallographica ) over non-academic sources.
  • Experimental Replication : Reproduce synthesis using standardized protocols (e.g., ’s 67–92% yield range) and compare with literature.
  • Crystallinity Impact : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous) can alter melting points. SCXRD confirms phase purity .

Application-Oriented Questions

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer :

  • Linker Design : The bromopropoxy group serves as a spacer to connect target-binding ligands (e.g., kinase inhibitors) and E3 ubiquitin ligase recruiters. Optimal length (~11–15 Å) ensures ternary complex formation .
  • Functionalization : The bromide enables click chemistry (e.g., azide-alkyne cycloaddition) for modular PROTAC assembly .

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